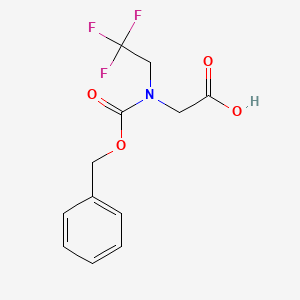
2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid” is a chemical compound with the molecular formula C10H11NO5 . It is a derivative of benzyloxy and hydroxyglycine, containing functional groups of phenylmethoxy and hydroxyacetic acid .
Synthesis Analysis
The synthesis of this compound could involve the reduction of attached atoms in a high oxidation state, converting these electron-withdrawing functions into electron-donating amino and alkyl groups .Molecular Structure Analysis
The molecular structure of this compound includes a benzyloxy carbonyl group attached to an amino acetic acid group . The molecular weight is 225.2, and it has a density of 1.406 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 225.2 and a density of 1.406 . It has a melting point of 120-121°C and a predicted boiling point of 470.3±45.0 °C . The refractive index is 1.582 .Scientific Research Applications
Synthesis and Structural Analysis : One study investigated monofluorinated small molecules including compounds with structural similarities to 2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid, exploring their synthesis and structural properties (Burns & Hagaman, 1993).
Peptide Modification : Research has demonstrated the use of similar compounds in C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, highlighting their role in peptide backbone modification (Matt & Seebach, 1998).
Antibacterial Activity : Another study focused on designing, synthesizing, and evaluating the antibacterial activity of compounds structurally related to this compound, underlining its potential in antibacterial applications (Reddy & Prasad, 2021).
Synthesis of β-Derivatized Aspartic Esters : Research involving the synthesis of β-activated equivalents for 2-trifluoromethyl substituted aspartic acid, which is structurally related to the compound , provides insights into the synthesis of complex amino acids and their derivatives (Sewald, Riede, Bissinger, & Burger, 1992).
Studies on Carboxylic Acids : The role of carboxylic acids, including those structurally similar to this compound, has been extensively studied, highlighting their importance in various chemical and biological processes (Nagy, Smith, Alagona, & Ghio, 1994).
Carboxylic Acid Role in Life Sciences : An introductory chapter on carboxylic acids details the key role these compounds play in life sciences, providing a broader context for understanding the significance of compounds like this compound (Badea & Radu, 2018).
Generation of Flavors : Research into the generation of flavors by the reaction of amino acids with carbonyl compounds can provide insights into the potential applications of similar compounds in flavor and fragrance industries (Griffith & Hammond, 1989).
Synthesis of Conformationally Rigid Analogue of Amino Acids : A study on the synthesis of a conformationally rigid analogue of 2-amino-adipic acid, involving a compound similar to this compound, demonstrates its utility in creating structurally unique amino acids (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).
Properties
IUPAC Name |
2-[phenylmethoxycarbonyl(2,2,2-trifluoroethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c13-12(14,15)8-16(6-10(17)18)11(19)20-7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKTUYPKXNOMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CC(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(6-chloro-2-oxo-2H-chromen-3-yl)-4-oxo-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2598906.png)
![ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2598908.png)
![2-phenoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2598909.png)




![2-{[2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2598915.png)
![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)
![N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2598918.png)



![3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2598928.png)
